Potassium 2-(3-fluorophenyl)vinyltrifluoroborate
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Overview
Description
Potassium 2-(3-fluorophenyl)vinyltrifluoroborate is an organotrifluoroborate compound with the empirical formula C8H6BF4K and a molecular weight of 228.04 g/mol . This compound is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Potassium 2-(3-fluorophenyl)vinyltrifluoroborate can be synthesized through the reaction of vinyltrifluoroborate with potassium hydroxide . The reaction typically involves the following steps:
Reaction of vinyltrifluoroborate with potassium hydroxide: This step produces potassium vinyltrifluoroborate.
Addition of 3-fluorophenyl group: The 3-fluorophenyl group is introduced to the vinyltrifluoroborate to form the final compound.
Chemical Reactions Analysis
Potassium 2-(3-fluorophenyl)vinyltrifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid surrogate.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles and electrophiles.
Scientific Research Applications
Potassium 2-(3-fluorophenyl)vinyltrifluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Potassium 2-(3-fluorophenyl)vinyltrifluoroborate primarily involves its role as a boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions. The compound interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organohalide.
Transmetalation: The boron atom of the organotrifluoroborate transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Potassium 2-(3-fluorophenyl)vinyltrifluoroborate can be compared with other similar compounds, such as:
Potassium vinyltrifluoroborate: This compound is a simpler analog without the 3-fluorophenyl group and is also used in Suzuki-Miyaura cross-coupling reactions.
Potassium phenoxymethyltrifluoroborate: This compound contains a phenoxymethyl group instead of a 3-fluorophenyl group and is used in similar cross-coupling reactions.
Potassium 3-furoyltrifluoroborate: This compound has a 3-furoyl group and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific reactivity and stability, making it particularly valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C8H6BF4K |
---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-2-(3-fluorophenyl)ethenyl]boranuide |
InChI |
InChI=1S/C8H6BF4.K/c10-8-3-1-2-7(6-8)4-5-9(11,12)13;/h1-6H;/q-1;+1/b5-4+; |
InChI Key |
BRMIITGYVNFWBN-FXRZFVDSSA-N |
Isomeric SMILES |
[B-](/C=C/C1=CC(=CC=C1)F)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CC(=CC=C1)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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